
Temanogrel hydrochloride
Übersicht
Beschreibung
Temanogrelhydrochlorid: ist die Hydrochloridsalzform von Temanogrel, einem oral bioverfügbaren, selektiven inversen Agonisten des 5-Hydroxytryptaminrezeptors 2A (5-HT2A). Es hat ein potenzielles antithrombotisches und vasodilatierendes Potential. Nach oraler Verabreichung bindet Temanogrel an den 5-HT2A-Rezeptor, der auf der Oberfläche von Blutplättchen und in glatten Muskelzellen exprimiert wird, und hemmt ihn, wodurch die 5-HT-vermittelte Plättchenaggregation und Vasokonstriktion gehemmt wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Temanogrelhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Benzamidderivaten beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 3-Methoxybenzoylchlorid mit 3-(1-Methyl-1H-pyrazol-5-yl)-4-(2-(Morpholin-4-yl)ethoxy)anilin unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von Temanogrelhydrochlorid beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Herstellung der Mutterlauge durch Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO) um eine Konzentration von 40 mg/mL zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen: Temanogrelhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen im Molekül auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen beinhalten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Benzamidderivaten führen, während Reduktion reduzierte Formen der Verbindung produzieren kann .
Analyse Chemischer Reaktionen
Types of Reactions: Temanogrel hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Arterial Thrombosis
-
Coronary Microvascular Obstruction
- A Phase 2 clinical trial is assessing the safety and efficacy of temanogrel in patients undergoing PCI to prevent microvascular obstruction (MVO). MVO can lead to adverse clinical outcomes such as increased mortality and heart failure. The trial aims to determine if temanogrel can improve microcirculatory resistance following PCI .
- Raynaud's Phenomenon and Scleroderma
Clinical Trials Overview
Pharmacokinetics and Safety Profile
Temanogrel has been evaluated for its pharmacokinetics, showing dose-proportional increases in plasma exposure across various dosing regimens. In clinical trials, it has been generally well-tolerated with a safety profile that includes mild to moderate adverse effects such as hematomas at injection sites and transient elevations in blood pressure .
Case Studies
- Case Study: PCI Outcomes
- Case Study: Raynaud's Phenomenon
Wirkmechanismus
Temanogrel hydrochloride exerts its effects by selectively binding to and inhibiting the 5-HT2A receptor. This inhibition prevents the activation of the receptor by serotonin, thereby reducing platelet aggregation and vasoconstriction. The molecular targets involved include the 5-HT2A receptors on platelet surfaces and smooth muscle cells. The pathways affected by this inhibition are primarily related to serotonin signaling and its downstream effects on platelet function and vascular tone .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Ramosetronhydrochlorid: Ein Serotonin-5-HT3-Rezeptorantagonist, der zur Behandlung des Reizdarmsyndroms und von Übelkeit eingesetzt wird.
Sulamserod: Ein potenter 5-HT4-Rezeptorantagonist mit antiarrhythmischer Aktivität.
Pancoprid: Ein selektiver 5-HT3-Rezeptorantagonist, der zur Blockierung von Chemotherapie-induziertem Erbrechen eingesetzt wird.
Cericlamin: Ein selektiver 5-HT-Wiederaufnahmehemmer mit antidepressiver Wirkung.
Einzigartigkeit von Temanogrelhydrochlorid: Temanogrelhydrochlorid ist aufgrund seiner selektiven inversen Agonistenaktivität am 5-HT2A-Rezeptor einzigartig, was es von anderen Serotonin-Rezeptorantagonisten unterscheidet. Seine potenziellen antithrombotischen und vasodilatierenden Wirkungen machen es zu einer wertvollen Verbindung für die kardiovaskuläre Forschung und therapeutische Anwendungen .
Biologische Aktivität
Temanogrel hydrochloride, also known as APD791, is an investigational compound primarily recognized for its role as a selective inverse agonist of the serotonin 2A (5-HT2A) receptor. This article explores the biological activity of Temanogrel, including its mechanisms of action, pharmacological effects, and findings from clinical studies.
Target Receptor
Temanogrel specifically targets the 5-HT2A receptor , which is implicated in various physiological processes, particularly in vascular biology and platelet function. By acting as an inverse agonist, Temanogrel reduces the receptor's activity below its basal level, leading to significant physiological effects.
Biochemical Pathways
The compound influences several key pathways:
- Calcium Signaling Pathway : Inhibition of the 5-HT2A receptor affects intracellular calcium levels, which are crucial for various cellular functions.
- Neuroactive Ligand-Receptor Interaction : By modulating receptor activity, Temanogrel alters neurotransmitter signaling, impacting vascular smooth muscle contraction and platelet aggregation.
Pharmacokinetics and Safety
Temanogrel is administered orally and has been evaluated for its pharmacokinetics in phase I clinical trials. These trials assessed its absorption, distribution, metabolism, and excretion (ADME) properties. Although some studies were terminated prematurely due to sponsor decisions, initial findings indicated that Temanogrel is well-tolerated at various doses without significant adverse effects .
Biological Effects
Platelet Aggregation
Temanogrel exhibits potent inhibitory effects on serotonin-mediated amplification of platelet aggregation. In vitro studies demonstrated that it significantly reduces ADP-stimulated platelet aggregation in both human and canine models with IC50 values of 8.7 nM and 23.1 nM, respectively . This property makes it a candidate for therapeutic applications in conditions associated with excessive platelet activation.
Vasodilation
The compound effectively prevents vasoconstriction induced by serotonin in a concentration-dependent manner. This effect is critical for maintaining vascular tone and preventing ischemic events during surgical interventions such as percutaneous coronary intervention (PCI) .
Phase 2 Trials
A notable phase 2 clinical trial aimed to evaluate the efficacy of Temanogrel in preventing Coronary Microvascular Obstruction (cMVO) during PCI procedures. The study was designed as a multicenter, randomized, double-blind, placebo-controlled trial involving approximately 99 subjects . Key details include:
- Primary Endpoint : Change in Index of Microcirculatory Resistance (IMR) from baseline to post-PCI.
- Dosing Regimen : Participants received either 20 mg or 40 mg doses of intravenous Temanogrel.
- Safety Profile : Preliminary results indicated that both doses were safe and well-tolerated; however, the small sample size limited definitive conclusions regarding efficacy .
Summary of Results from Clinical Trials
Q & A
Basic Research Questions
Q. What in vitro assays are recommended for initial evaluation of Temanogrel hydrochloride’s antiplatelet activity?
- Methodological Answer : Begin with platelet aggregation assays using human platelet-rich plasma (PRP) to assess inhibition under varying concentrations. Include ADP or collagen as agonists to simulate thrombotic conditions. Parallel experiments should use a reference antiplatelet agent (e.g., aspirin or clopidogrel) for comparative analysis. Ensure standardized protocols for PRP preparation and agonist concentrations to minimize variability .
- Data Analysis : Calculate IC₅₀ values using non-linear regression models and validate results with triplicate runs. Statistical significance should be assessed via ANOVA with post-hoc Tukey tests .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for precise elucidation of its molecular structure. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. For crystalline form analysis, use X-ray diffraction (XRD) to identify polymorphic variations that may affect bioavailability .
Q. What pharmacokinetic parameters should be prioritized in early-stage animal studies?
- Methodological Answer : Focus on bioavailability (%F) via oral and intravenous administration in rodent models. Collect plasma samples at timed intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) to calculate AUC, Cmax, and t½. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification .
Advanced Research Questions
Q. How can molecular docking simulations (e.g., Glide vs. GOLD) improve predictions of this compound’s binding affinity to the P2Y₁₂ receptor?
- Methodological Answer :
- Glide : Utilize its hierarchical filters for rigid docking followed by OPLS-AA force field optimization. Refine top poses with Monte Carlo sampling to account for torsional flexibility .
- GOLD : Leverage genetic algorithm-based docking for partial protein flexibility and explicit water displacement modeling .
- Validation : Compare docking scores (GlideScore vs. GOLDScore) with experimental IC₅₀ values. Prioritize poses with root-mean-square deviation (RMSD) < 2.0 Å from co-crystallized ligands .
Q. What strategies resolve contradictions between computational ADMET predictions and in vivo toxicity data?
- Methodological Answer :
- Comparative Analysis : Cross-validate in silico tools (e.g., 3D-QSAR, SwissADME) with in vivo hepatotoxicity studies in rodents. Assess hepatic enzyme levels (ALT, AST) and histopathology post-administration .
- Theoretical Frameworks : Apply the "free-energy perturbation" method to refine force field parameters for better prediction of metabolic stability .
Q. How should researchers design a robust experimental protocol to assess this compound’s efficacy in complex disease models (e.g., atherosclerosis)?
- Methodological Answer :
- Animal Model : Use ApoE⁻/⁻ mice fed a high-fat diet to simulate atherosclerosis. Administer this compound orally for 8–12 weeks.
- Endpoint Analysis : Quantify plaque burden via histomorphometry (Oil Red O staining) and systemic inflammation markers (IL-6, CRP). Include a positive control (e.g., clopidogrel) and blinded scoring to reduce bias .
Q. Methodological Challenges and Solutions
Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound trials?
- Answer : Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling to integrate prior pharmacokinetic data and improve parameter estimation .
Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s mechanism of action?
- Answer :
- Proteomics : Perform LC-MS/MS-based quantification of platelet activation markers (e.g., P-selectin, GPIIb/IIIa).
- Metabolomics : Use untargeted metabolomics (UHPLC-QTOF-MS) to identify altered lipid species in plasma.
- Pathway Enrichment : Apply tools like MetaboAnalyst or STRING for network analysis to map affected pathways (e.g., arachidonic acid metabolism) .
Eigenschaften
CAS-Nummer |
957466-27-2 |
---|---|
Molekularformel |
C24H29ClN4O4 |
Molekulargewicht |
473.0 g/mol |
IUPAC-Name |
3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C24H28N4O4.ClH/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28;/h3-9,16-17H,10-15H2,1-2H3,(H,26,29);1H |
InChI-Schlüssel |
APWHJJLFCMBWQT-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4.Cl |
Kanonische SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4.Cl |
Key on ui other cas no. |
957466-27-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.